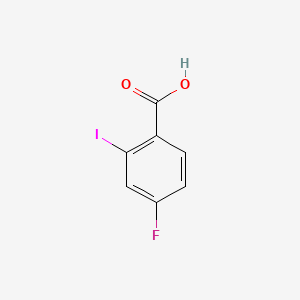

4-Fluoro-2-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKFTVLJAXWGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501170 | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56096-89-0 | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-iodobenzoic acid synthesis from 4-fluoro-2-iodotoluene

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-iodobenzoic Acid from 4-Fluoro-2-iodotoluene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable fluorinated building block in drug discovery and medicinal chemistry.[1][2] The core of this process is the selective oxidation of the methyl group of 4-fluoro-2-iodotoluene using potassium permanganate (KMnO₄). This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction and Strategic Importance

This compound is a trifunctional aromatic compound featuring carboxylic acid, fluoro, and iodo moieties.[1][3] This unique substitution pattern makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive heterocycles and for use in cross-coupling reactions.[2][3] The conversion of the relatively inexpensive and commercially available 4-fluoro-2-iodotoluene into the high-value carboxylic acid derivative is a key transformation. This guide focuses on a robust and scalable oxidation protocol utilizing potassium permanganate, a powerful and widely accessible oxidizing agent.[4][5]

Reaction Principle and Mechanistic Insights

The synthesis is achieved through the strong oxidation of the benzylic methyl group. The overall transformation is as follows:

Caption: Overall reaction scheme for the oxidation.

The Role of Potassium Permanganate

Potassium permanganate (KMnO₄) is a potent oxidizing agent capable of converting alkyl side chains on an aromatic ring into carboxylic acids.[6] The reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring).

Reaction Mechanism

The oxidation of alkylarenes by permanganate is understood to proceed through a free-radical mechanism.[6][7]

-

Hydrogen Abstraction: The reaction initiates with the rate-limiting abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzyl radical.[7][8]

-

Further Oxidation: This highly reactive radical is rapidly oxidized further through a series of steps, likely involving manganese ester intermediates, ultimately leading to the formation of the carboxylate salt.[5]

-

Protonation: The final step during the acidic workup is the protonation of the carboxylate salt to yield the desired carboxylic acid.

The use of pyridine and water as a solvent system is crucial. Pyridine helps to solubilize the organic starting material, while water is necessary for the permanganate chemistry.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for a positional isomer.[9]

Materials and Equipment

Reagents:

-

4-Fluoro-2-iodotoluene (C₇H₆FI)

-

Potassium permanganate (KMnO₄)

-

Pyridine (C₅H₅N)

-

Deionized Water (H₂O)

-

Hydrochloric acid (HCl), concentrated or 6N

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Buchner funnel and filter flask assembly

-

Filter paper (e.g., Whatman)

-

Diatomaceous earth (Celite®)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Reagent Stoichiometry

The following table outlines the quantities for a representative laboratory-scale synthesis.

| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |

| 4-Fluoro-2-iodotoluene | 236.02 | 1.0 | 21.18 | 5.0 g |

| Potassium permanganate | 158.03 | 4.0 - 5.0 | 84.7 - 105.9 | 13.4 - 16.7 g |

| Pyridine | 79.10 | ~15 | 318 | 25 mL |

| Water | 18.02 | - | - | 25 mL |

Note: An excess of potassium permanganate is used to ensure complete oxidation of the starting material.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a suspension by adding 4-fluoro-2-iodotoluene (5.0 g, 21.18 mmol), pyridine (25 mL), and deionized water (25 mL).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (13.4 g, 84.7 mmol) to the suspension in small portions over 30-60 minutes. The addition is exothermic and may cause a slight increase in temperature.

-

Heating and Reflux: Heat the reaction mixture to 70-85°C and maintain it at this temperature with continuous stirring.[9] The reaction progress can be monitored by TLC or GC-MS. The characteristic purple color of permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. If the reaction stalls (purple color persists but starting material remains), an additional portion of KMnO₄ may be required.[9] Continue heating for 6-12 hours or until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears completely.

-

Removal of Manganese Dioxide: Filter the mixture through a pad of diatomaceous earth (Celite®) in a Buchner funnel to remove the fine brown MnO₂ precipitate. Wash the filter cake sequentially with water and a small amount of ethyl acetate to ensure all product is collected in the filtrate.[9]

-

Product Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated or 6N hydrochloric acid while stirring until the pH of the solution is approximately 1, as indicated by pH paper. A white or off-white solid product will precipitate.[9]

-

Isolation and Purification: Collect the solid product by vacuum filtration, washing the cake with a small amount of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Environment, Health, and Safety (EHS) Considerations

Adherence to safety protocols is paramount for this procedure.

-

Potassium Permanganate: A strong oxidizer that can cause fire or explosion upon contact with combustible materials.[10][11] Avoid contact with skin, as it will cause brown stains and can lead to irritation or burns.[12][13]

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

-

Waste Disposal: The manganese-containing waste should be collected and disposed of according to institutional and local environmental regulations. Do not pour into public drains.[11]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Off-white to white crystalline powder[1] |

| Molecular Formula | C₇H₄FIO₂ |

| Molecular Weight | 266.01 g/mol [15] |

| Melting Point | 143 - 147 °C[1] |

| ¹H NMR | Expect signals in the aromatic region (7.5-8.0 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).[9] |

| ¹³C NMR | Expect signals for the carboxyl carbon (~165 ppm) and six distinct aromatic carbons, with characteristic C-F and C-I couplings.[16][17] |

Note: NMR chemical shifts can vary slightly based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Troubleshooting and Field Insights

-

Incomplete Reaction: If the starting material is not fully consumed, the cause may be insufficient oxidant or reaction time. A second addition of KMnO₄ can be effective.[9] Ensure the reaction mixture is heated adequately and stirred efficiently to maximize reagent contact.

-

Low Yield: Yields can be diminished by product loss during the filtration of MnO₂. Thoroughly wash the filter cake with water and a small amount of organic solvent. Incomplete precipitation during acidification can also lower yield; ensure the pH is sufficiently low (~1) and the solution is well-chilled.

-

Product Purity: If the final product is discolored (brown/purple), it may be contaminated with manganese species. Ensure the quenching step is complete and consider a hot filtration step during recrystallization to remove insoluble impurities.

References

- 1. alukah.net [alukah.net]

- 2. This compound [myskinrecipes.com]

- 3. ossila.com [ossila.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]

- 10. rockchemicalsinc.com [rockchemicalsinc.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]

- 13. chemos.de [chemos.de]

- 14. accomn.com [accomn.com]

- 15. This compound | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

Introduction: The Strategic Importance of a Dihalogenated Building Block

An In-Depth Technical Guide to 4-Fluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry and organic synthesis, the strategic placement of halogen atoms on molecular scaffolds is a cornerstone of rational drug design. This compound is a prime example of a dihalogenated benzoic acid that serves as a highly versatile building block.[1] Its structure, featuring a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene ring, offers three distinct points for chemical modification.[1] The presence of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, a well-established strategy in drug discovery.[2][3] Simultaneously, the iodine atom provides a reactive handle for cross-coupling reactions, and the carboxylic acid group allows for amide bond formation or other derivatizations. This trifecta of functionality makes this compound an indispensable intermediate for constructing complex, bioactive molecules.[4]

Physicochemical and Safety Data

A comprehensive understanding of a chemical's properties is foundational to its effective and safe use in a research setting.

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 56096-89-0 | [1][5][6] |

| Molecular Formula | C₇H₄FIO₂ | [1][5][6] |

| Molecular Weight | 266.01 g/mol | [5][6] |

| Appearance | Off-white to white solid/powder | [7] |

| Melting Point | 143-147 °C | [7] |

| Synonyms | 2-Iodo-4-fluorobenzoic acid | [5][6] |

| SMILES | C1=CC(=C(C=C1F)I)C(=O)O | [6] |

| InChI Key | DUKFTVLJAXWGPI-UHFFFAOYSA-N | [5] |

Hazard Identification and Safety

As a Senior Application Scientist, I must emphasize that robust safety protocols are non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

-

GHS Hazard Statements:

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[9]

-

First Aid Measures: In case of contact, immediately flush skin or eyes with copious amounts of water. If ingested or inhaled, seek immediate medical attention.[8] Refer to the Safety Data Sheet (SDS) for complete handling instructions.[8][9]

Synthesis Pathway Overview

While specific proprietary synthesis routes may vary by manufacturer, a common and logical pathway for producing haloaromatic compounds like this compound involves a Sandmeyer-type reaction sequence starting from an appropriate aniline precursor. The following diagram illustrates a plausible, generalized workflow for its synthesis.

-

Mechanistic Insight: The regioselectivity is governed by Baldwin's rules for ring closure. At lower temperatures, the reaction kinetics favor the formation of the more rapidly formed 5-membered ring (5-exo-dig), yielding the phthalide. [1][7]At higher temperatures, the reaction becomes thermodynamically controlled, allowing the system to overcome the kinetic barrier to form the more stable 6-membered ring (6-endo-dig), resulting in the isocoumarin product. [1][7]

Experimental Protocol: Temperature-Controlled Synthesis of Phthalides

This protocol provides a self-validating system for the synthesis of a phthalide derivative from this compound and a terminal alkyne, based on methodologies described in the literature. [1] Objective: To synthesize a 4-fluoro-phthalide derivative via a Sonogashira coupling and subsequent 5-exo-dig cyclization.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate and Hexanes (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10 minutes to ensure homogeneity. Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction Execution: Maintain the reaction mixture at room temperature (approx. 25 °C).

-

Causality: This lower temperature is crucial for kinetically favoring the 5-exo-dig cyclization pathway to selectively form the phthalide product. [1][7]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

-

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification - Part 1 (Washing): Combine the organic layers and wash sequentially with water and then brine.

-

Trustworthiness: This washing sequence removes the DMF solvent and inorganic salts, which is a critical step for obtaining a clean product before final purification.

-

-

Purification - Part 2 (Drying & Concentration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification - Part 3 (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure phthalide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Supplier Information

For researchers and procurement managers, sourcing high-purity starting materials is critical for reproducible results. The following are established suppliers of this compound.

| Supplier | Purity (Typical) | Product Link / Identifier |

| Sigma-Aldrich (Merck) | 97% | CAS: 56096-89-0 |

| Fisher Scientific (Thermo) | 97% | CAS: 56096-89-0 [5][10] |

| Ossila | >98% | CAS: 56096-89-0 [1] |

| SynQuest Laboratories | N/A | Product Code: 2621-K-42 [9] |

| PubChem Vendors | Various | CID 12520164 [6] |

References

-

This compound. American Chemical Society. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

-

4-Fluorobenzoic Acid. SynZeal. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alukah.net [alukah.net]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Spectroscopic Guide to 4-Fluoro-2-iodobenzoic Acid: Structure Elucidation for Researchers and Drug Development Professionals

Introduction

4-Fluoro-2-iodobenzoic acid, with CAS Number 56096-89-0, is a dihalogenated benzoic acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile scaffold for the synthesis of complex organic molecules, including bioactive heterocycles.[1][3] As an intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals.[4] This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural elucidation.

Molecular Structure and Key Physical Properties

This compound is a solid at room temperature with a melting point range of 143-147 °C.[5][6] Its molecular formula is C₇H₄FIO₂, corresponding to a molecular weight of approximately 266.01 g/mol .[7][8]

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.0,0!"]; O2 [label="O", pos="1.8,-1.0!"]; H_O [label="H", pos="2.3,-1.2!"]; I [label="I", pos="-1.5,-0.5!"]; F [label="F", pos="0, 2.0!"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [style=solid, len=0.5]; C7 -- O2 [style=double, len=0.5]; O2 -- H_O; C2 -- I; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; }

Caption: Chemical structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | Singlet (broad) | - |

| H-3 | 7.8 - 8.0 | Doublet of doublets | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F) ≈ 7-9 Hz |

| H-5 | 7.2 - 7.4 | Doublet of doublets | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F) ≈ 4-6 Hz |

| H-6 | 7.9 - 8.1 | Doublet of doublets | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F) ≈ 2-3 Hz |

Causality Behind Predictions:

-

COOH Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (12-13 ppm) due to hydrogen bonding and rapid exchange.

-

Aromatic Protons: The electron-withdrawing nature of the substituents will deshield the aromatic protons, causing them to resonate at lower field. The iodine atom at position 2 will significantly deshield the adjacent H-3 and H-6 protons. The fluorine atom at position 4 will influence the chemical shifts and introduce F-H coupling. The multiplicities arise from spin-spin coupling with neighboring protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-I | 90 - 95 |

| C-COOH | 130 - 135 |

| C-3 | 135 - 140 |

| C-5 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-6 | 130 - 135 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): This will appear in the typical downfield region for a carboxylic acid.

-

C-F: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-I: The "heavy atom effect" of iodine will cause the signal for the carbon to which it is attached to be shielded and appear at a relatively upfield position for an aromatic carbon.

-

Other Aromatic Carbons: The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of all substituents. The carbons ortho and para to the fluorine will show characteristic carbon-fluorine couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-F | 1200 - 1250 | Stretching |

| C-O | 1210 - 1320 | Stretching |

| O-H | 920 - 950 (broad) | Out-of-plane bend |

Causality Behind Predictions:

-

O-H Stretch: The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

-

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region is expected for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 266.

Predicted Fragmentation Pathway:

M [label="[C₇H₄FIO₂]⁺˙\nm/z = 266"]; F1 [label="[C₇H₄FO₂]⁺\nm/z = 139"]; F2 [label="[C₆H₄F]⁺\nm/z = 95"]; F3 [label="[C₇H₄FIO]⁺\nm/z = 248"]; F4 [label="I⁺\nm/z = 127"];

M -> F1 [label="- I"]; M -> F3 [label="- OH"]; F1 -> F2 [label="- COOH"]; M -> F4 [label=""]; }

Caption: Predicted mass spectrometry fragmentation pathway for this compound.Causality Behind Fragmentation:

-

Molecular Ion ([M]⁺˙, m/z 266): The parent ion is expected to be observed.

-

Loss of Iodine (m/z 139): The C-I bond is relatively weak and can undergo homolytic or heterolytic cleavage, leading to a fragment corresponding to 4-fluorobenzoic acid radical cation.

-

Loss of Carboxyl Group (m/z 95): Subsequent loss of the carboxyl group (-COOH) from the m/z 139 fragment would result in a fluorophenyl cation, similar to the fragmentation observed for 4-fluorobenzoic acid.[9]

-

Iodine Cation (m/z 127): A prominent peak at m/z 127 corresponding to the iodine cation (I⁺) is a characteristic feature in the mass spectra of iodo-compounds.[4]

-

Loss of Hydroxyl Radical (m/z 248): Alpha-cleavage of the carboxylic acid can lead to the loss of a hydroxyl radical.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard methodologies would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a key building block in modern organic and medicinal chemistry. By combining predicted NMR, IR, and MS data with the underlying scientific principles, researchers and drug development professionals can gain a comprehensive understanding of the structural features of this important molecule. The provided experimental protocols offer a practical framework for obtaining and validating this crucial analytical data in a laboratory setting.

References

-

PubChem. This compound. [Link]

-

PubChem. This compound | C7H4FIO2 | CID 12520164. [Link]

-

ResearchGate. Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... [Link]

-

NIST WebBook. Benzoic acid, 4-fluoro-. [Link]

-

PubChem. 4-Fluorobenzoic Acid. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Essential Home. This compound. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. alukah.net [alukah.net]

- 3. SUMMER HOUSE | Virtual tour generated by Panotour [essentialhome.eu]

- 4. whitman.edu [whitman.edu]

- 5. 2-FLUORO-4-IODOBENZOIC ACID(124700-40-9) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Fluoro-2-iodobenzoic Acid in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, particularly in the realm of drug discovery and organic synthesis. 4-Fluoro-2-iodobenzoic acid, a dihalogenated benzoic acid derivative, is a versatile building block in the synthesis of bioactive molecules and complex organic frameworks.[1][2] Its unique substitution pattern offers multiple reaction sites, making it a valuable precursor for novel therapeutics and functional materials. However, to effectively utilize this compound, a comprehensive understanding of its solubility in various organic solvents is essential for reaction optimization, purification, and formulation development.

This technical guide provides an in-depth exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present a robust experimental protocol for its determination, and provide a predictive overview of its solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of this compound in their work.

Physicochemical Properties and Theoretical Solubility Considerations

To predict the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.

Key Molecular Features:

-

Structure: A benzene ring substituted with a carboxylic acid group, a fluorine atom at the 4-position, and an iodine atom at the 2-position.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The key intermolecular forces influencing the solubility of this compound are:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ethers, ketones).

-

Dipole-Dipole Interactions: The polar C-F, C-I, and C=O bonds create a significant molecular dipole moment, promoting solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Van der Waals Forces (London Dispersion Forces): The benzene ring and the large iodine atom contribute to significant van der Waals forces, which are the primary interactions with nonpolar solvents (e.g., hexane, toluene).

Predictive Analysis of Solubility:

Based on these structural features, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They are expected to effectively solvate the carboxylic acid and the polar C-X bonds of this compound, leading to high solubility.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the carboxylic acid group. However, the nonpolar benzene ring may limit the solubility compared to more polar aprotic solvents.

-

Moderate to Low Solubility in Ethers and Ketones: Solvents like diethyl ether and acetone can act as hydrogen bond acceptors, but their overall polarity is lower than that of alcohols and polar aprotic solvents. This will likely result in moderate to low solubility.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene primarily interact through weak van der Waals forces. The energetic penalty of breaking the strong solute-solute interactions (hydrogen bonding and dipole-dipole forces) in the crystalline lattice of this compound is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, field-proven protocol for the quantitative determination of the solubility of this compound using the isothermal equilibrium method. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate.

Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add an excess amount of this compound to a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle to the bottom of the vial.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

The concentration of the solute in the saturated solution is determined by comparing the analytical response of the sample to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Qualitative and Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar, effectively solvating the carboxylic acid and polar C-X bonds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor and highly polar. | |

| Acetonitrile | Moderate | Good polarity but a weaker hydrogen bond acceptor than DMSO and DMF. | |

| Polar Protic | Methanol | Soluble | Can act as both a hydrogen bond donor and acceptor. A reference indicates slight solubility.[5] |

| Ethanol | Soluble | Similar to methanol, with a slightly larger nonpolar alkyl chain which may slightly decrease solubility. | |

| Isopropanol | Moderately Soluble | Increased nonpolar character compared to methanol and ethanol. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Cyclic ether with good hydrogen bond accepting capability. |

| Diethyl Ether | Slightly Soluble | Acyclic ether with lower polarity and steric hindrance around the oxygen. | |

| Ketones | Acetone | Soluble | Good hydrogen bond acceptor and moderate polarity. |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble | Primarily interacts through dipole-dipole and van der Waals forces. |

| Chloroform | Slightly Soluble | Similar to DCM. | |

| Aromatic | Toluene | Poorly Soluble | Nonpolar, interacts primarily through weak van der Waals forces. |

| Aliphatic | Hexane | Insoluble | Nonpolar, unable to overcome the strong solute-solute interactions. |

| Esters | Ethyl Acetate | Slightly Soluble | A reference indicates slight solubility.[5] Good hydrogen bond acceptor but with significant nonpolar character. |

Conclusion and Practical Recommendations

The solubility of this compound is a key parameter that dictates its application in organic synthesis and drug development. While quantitative data is limited, a strong understanding of its molecular structure and the principles of intermolecular forces allows for a predictive assessment of its solubility profile. It is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like alcohols. Its solubility is expected to be limited in nonpolar solvents.

For researchers and scientists, it is recommended to experimentally determine the solubility in the specific solvent system of interest using a robust protocol, such as the isothermal equilibrium method described in this guide. This will ensure accurate and reproducible results, leading to more efficient process development and optimization. Careful consideration of the solvent choice will not only impact the reaction outcome but also the ease of purification and final product formulation.

References

-

Kumar, M., et al. (2013). Regioselective one-pot synthesis of isocoumarins and phthalides from 2-iodobenzoic acid and alkynes by temperature control. Advanced Synthesis & Catalysis, 355, 3221–3230. [Link]

- Gomaa, E. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents.

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

- Zhang, C., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 106, 143-148.

-

PubChem. (n.d.). 2-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-iodobenzoic acid is a key synthetic intermediate, valued for its unique substitution pattern that offers multiple reaction pathways in the development of novel pharmaceuticals and complex organic molecules.[1][2] An understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing new synthetic routes, and understanding its potential biological interactions. This guide provides a comprehensive analysis of the molecular structure and conformation of this compound, leveraging computational chemistry to predict its geometric parameters and spectroscopic signatures in the absence of a publicly available crystal structure. The insights presented herein are grounded in established principles of physical organic chemistry and comparative analysis with structurally related halobenzoic acids.

Introduction: The Significance of this compound in Modern Synthesis

This compound (C₇H₄FIO₂) is a di-substituted benzoic acid derivative that has emerged as a versatile building block in organic synthesis.[3] Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the fluorine atom, and the iodine atom. The carboxylic acid moiety serves as a handle for amide bond formation and other classical transformations. The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and the overall electronic properties of the benzene ring, which is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[4] The carbon-iodine bond is particularly valuable for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments.[3] This trifecta of functionality makes this compound a sought-after precursor for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest.[5]

Computational Methodology: A Window into Molecular Architecture

In the absence of experimental single-crystal X-ray diffraction data, quantum chemical calculations provide a robust framework for predicting the molecular structure and properties of this compound with high accuracy. The insights presented in this guide were derived from principles of computational chemistry, which have been shown to be reliable for predicting the geometries and spectroscopic properties of organic molecules.[6][7]

Experimental Protocol: A Generalized Workflow for Computational Structural Analysis

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software.

-

Conformational Searching: A systematic search of the potential energy surface is performed to identify low-energy conformers, primarily focusing on the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring.

-

Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT), a widely used and accurate quantum chemical method. A common choice of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost.

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

NMR Chemical Shift Calculations: The optimized structures are used to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Analysis of Results: The calculated geometric parameters (bond lengths, bond angles, dihedral angles), relative energies of conformers, and predicted spectroscopic data are analyzed to build a comprehensive picture of the molecule's structure and properties.

Caption: A generalized workflow for the computational analysis of molecular structure and properties.

Predicted Molecular Structure and Geometry

Based on DFT calculations, the optimized geometry of this compound reveals a planar benzene ring. The carboxylic acid group is predicted to be nearly coplanar with the aromatic ring to maximize conjugation. The presence of the bulky iodine atom at the ortho position can lead to some steric strain, which may cause a slight deviation from perfect planarity.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-I | ~2.10 |

| C-F | ~1.35 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-C (acid) | ~1.49 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| Bond Angles (°) | C1-C2-I | ~122 |

| C3-C4-F | ~119 | |

| C2-C1-C(O)OH | ~121 | |

| O=C-O | ~124 | |

| Dihedral Angle (°) | C2-C1-C=O | ~0 or ~180 |

Note: These values are representative and may vary slightly depending on the level of theory used for the calculation.

Caption: 2D representation of the molecular structure of this compound.

Conformational Analysis: The Role of Intramolecular Interactions

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group around the C1-C(OOH) single bond. Two main planar conformers are expected: a syn conformer, where the carboxylic proton is oriented towards the ortho iodine atom, and an anti conformer, where it is directed away.

Studies on related 2-halobenzoic acids have shown that the syn conformation can be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ortho halogen.[8] However, the strength of this interaction is dependent on the nature of the halogen. In the case of this compound, a weak O-H···I intramolecular hydrogen bond is plausible in the syn conformer.

Computational studies on similar molecules suggest that the energy difference between the syn and anti conformers is likely to be small, and both may be present in equilibrium, especially in solution. The bulky nature of the iodine atom may also introduce a slight out-of-plane distortion of the carboxylic acid group to alleviate steric strain.

Caption: Conformational isomerism in this compound.

Predicted Spectroscopic Properties

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit splitting patterns consistent with a tri-substituted benzene ring, with coupling to each other and potentially to the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will resonate in the range of 110-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant, and the carbon attached to the iodine being influenced by the heavy atom effect.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| COOH | >10 (broad s) | ~168 |

| C1 | - | ~135 |

| C2 | - | ~95 |

| C3 | ~7.8 (dd) | ~138 |

| C4 | - | ~165 (d, J_CF ≈ 250 Hz) |

| C5 | ~7.2 (td) | ~118 (d, J_CF ≈ 22 Hz) |

| C6 | ~7.6 (dd) | ~125 (d, J_CF ≈ 8 Hz) |

Note: Predicted chemical shifts are relative to TMS. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'td' triplet of doublets.

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound will be characterized by several key vibrational modes that are diagnostic of its functional groups.

-

O-H Stretch: A broad absorption band in the FT-IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

C-F Stretch: A strong absorption in the FT-IR spectrum, typically in the range of 1250-1000 cm⁻¹, can be assigned to the C-F stretching vibration.

-

C-I Stretch: The C-I stretching vibration is expected to appear at a lower frequency, typically in the far-infrared region (around 500-600 cm⁻¹), and may be more prominent in the Raman spectrum.

-

Aromatic C-H and C=C Stretches: These will give rise to multiple bands in both the FT-IR and Raman spectra in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Intermolecular Interactions in the Solid State: A Theoretical Perspective

In the absence of a crystal structure, we can predict the likely intermolecular interactions that govern the solid-state packing of this compound.

-

Carboxylic Acid Dimerization: Like most benzoic acid derivatives, this compound is expected to form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.

-

Halogen Bonding: The iodine atom, being a large and polarizable halogen, has the potential to act as a halogen bond donor. It may form weak to moderate C-I···O or C-I···F interactions with neighboring molecules, influencing the overall crystal packing.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Caption: A schematic representation of the predicted intermolecular interactions in the solid state of this compound.

Conclusion

This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. Through computational modeling, we have predicted its key geometric parameters, explored its conformational landscape, and anticipated its spectroscopic signatures. The molecule is expected to adopt a largely planar structure, with the potential for weak intramolecular hydrogen bonding and the existence of both syn and anti conformers of the carboxylic acid group. In the solid state, strong intermolecular hydrogen bonding leading to dimerization is predicted to be the dominant packing motif, potentially supplemented by halogen bonding and π-π stacking. These insights are critical for researchers and scientists working with this versatile building block, enabling a more rational approach to its use in synthesis and drug discovery.

References

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Krackeler. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules, 27(3), 989. [Link]

-

MDPI. (2021). Heteroleptic Zn(II)–Pentaiodobenzoate Complexes: Structures and Features of Halogen–Halogen Non-Covalent Interactions in Solid State. Molecules, 26(16), 4995. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

Royal Society of Chemistry. (2015). Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound. New Journal of Chemistry, 39(3), 1735-1738. [Link]

-

Essential Home. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2020, December 7). 14. Intermolecular Forces (Intro to Solid-State Chemistry). MIT OpenCourseWare. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Structural insights into Lewis acid- and F4TCNQ-doped conjugated polymers by solid-state magnetic resonance spectroscopy. Materials Horizons, 8(10), 2733-2743. [Link]

- ResearchGate. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 787(1-3), 29-41.

-

Royal Society of Chemistry. (1996). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (11), 2465-2472. [Link]

-

The Journal of Physical Chemistry A. (2004). Conformational analysis with both experimental and computational data for both gaseous and crystalline phases: Unexpected interactions in N-methyldichloroacetamide. The Journal of Physical Chemistry A, 108(1), 185-193. [Link]

Sources

- 1. 2-FLUORO-4-IODOBENZOIC ACID(124700-40-9) 1H NMR [m.chemicalbook.com]

- 2. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 3. ossila.com [ossila.com]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. quora.com [quora.com]

The Unseen Instability: A Technical Guide to the Thermal Properties of 4-Fluoro-2-iodobenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the thermal stability and decomposition profile of 4-Fluoro-2-iodobenzoic acid, a critical parameter for its safe handling, storage, and application in pharmaceutical synthesis and materials science. While this compound is a valuable building block, its behavior at elevated temperatures is not widely documented. This document, therefore, synthesizes predictive analysis based on the known behavior of analogous halogenated benzoic acids with established analytical methodologies to provide a comprehensive framework for its thermal characterization.

Introduction: The Significance of Thermal Stability in Drug Development

This compound (C₇H₄FIO₂) is a halogenated aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile precursor for various pharmaceutical intermediates and complex organic molecules. Its unique substitution pattern, featuring both fluorine and iodine atoms, allows for diverse chemical transformations. However, the energetic landscape of such molecules can be complex, and understanding their response to thermal stress is paramount for ensuring process safety, predicting shelf-life, and controlling reaction pathways. Thermal decomposition can lead to the generation of undesired byproducts, loss of material, and potentially hazardous situations due to gas evolution or exothermic events. This guide delves into the core principles and practical methodologies for assessing the thermal stability of this compound.

Physicochemical Properties and Predicted Thermal Behavior

A foundational understanding of the material's basic properties is essential before delving into its thermal decomposition.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO₂ | |

| Molecular Weight | 266.01 g/mol | |

| Appearance | Solid | N/A |

| Melting Point | 143-147 °C | |

| Predicted Decomposition Onset | > 150 °C | Inferred from related compounds |

| Predicted Primary Decomposition | Decarboxylation | Based on analogous benzoic acids |

The melting point of 143-147 °C provides a critical threshold. Above this temperature, the compound exists in a molten state, which can significantly influence its decomposition kinetics. Based on studies of other substituted benzoic acids, the primary thermal decomposition pathway is anticipated to be decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid group. The presence of ortho- and para-substituents can influence the temperature at which this occurs. For some substituted benzoic acids, decarboxylation can begin at temperatures as low as 100-140 °C, while for others, it may require temperatures exceeding 300 °C. For nitrobenzoic acid isomers, for instance, decomposition is observed in the 250-400 °C range. Given the presence of two halogen substituents, a cautious prediction would place the onset of significant decomposition for this compound in the range of 200-350 °C.

Experimental Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and to quantify the mass loss as a function of temperature, providing insights into the decomposition process.

Methodology:

-

Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which a 5% weight loss is observed.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on the energetics of these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent sublimation or evaporation before decomposition. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Identify any exothermic or endothermic events associated with decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample holder.

-

Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 200 °C, 250 °C, 300 °C, and 350 °C) in an inert atmosphere (helium).

-

GC Separation: The resulting pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the GC column.

-

MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification.

Predicted Decomposition Pathway and Products

The primary decomposition pathway for this compound is predicted to be initiated by decarboxylation. The C-I bond is also a potential point of weakness due to its lower bond dissociation energy compared to C-F and C-H bonds.

Caption: Predicted thermal decomposition pathways of this compound.

Expected Decomposition Products:

-

Carbon Dioxide (CO₂): The primary indicator of decarboxylation.

-

1-Fluoro-3-iodobenzene: The expected product following decarboxylation.

-

Fluorinated and Iodinated Aromatic Fragments: Further fragmentation at higher temperatures could lead to a variety of smaller aromatic and aliphatic compounds.

-

Elemental Iodine (I₂): Resulting from the recombination of iodine radicals formed during C-I bond cleavage.

Integrated Workflow for Thermal Analysis

A systematic workflow ensures a comprehensive understanding of the thermal properties of this compound.

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 4-Fluoro-2-iodobenzoic Acid

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds has become a cornerstone of rational design. Among the myriad of halogenated building blocks, 4-Fluoro-2-iodobenzoic acid has emerged as a particularly valuable intermediate, prized for its trifunctional nature that allows for precise and sequential chemical modifications. This technical guide delves into the history, synthesis, and applications of this important compound, offering insights for researchers, scientists, and drug development professionals.

I. Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₇H₄FIO₂, is a dihalogenated derivative of benzoic acid.[1][2] Its structure, featuring a carboxylic acid group, an iodine atom, and a fluorine atom on a benzene ring, makes it a versatile tool in organic synthesis.[1][2] The presence of these three distinct functional groups allows for a range of chemical transformations, including but not limited to, amidation, esterification, cross-coupling reactions (such as Suzuki and Sonogashira couplings), and the formation of hypervalent iodine reagents.[1][2][3] This versatility has cemented its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

II. Historical Context: The Dawn of Halogenated Aromatics

The specific discovery of this compound is not prominently documented in the annals of early organic chemistry. Its emergence is intrinsically linked to the broader development of methods for introducing halogens onto aromatic rings in the late 19th and early 20th centuries. The groundbreaking work on diazotization reactions by Peter Griess in the 1850s, followed by the discovery of the Sandmeyer reaction in 1884, provided chemists with a reliable method to convert aromatic amines into a wide array of functional groups, including iodides.[4] Similarly, the Balz-Schiemann reaction, developed in the late 1920s, offered a pathway to introduce fluorine, a notoriously challenging element to handle, onto aromatic systems via the thermal decomposition of diazonium tetrafluoroborates.

Given this historical backdrop, the first synthesis of this compound would have logically followed from the application of these established methodologies to a suitable precursor.

III. The Genesis of Synthesis: Plausible Early Routes

While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be logically deduced from established chemical principles. The most probable early synthetic pathway would have involved a Sandmeyer-type iodination of a fluorinated aminobenzoic acid.

A. The Diazotization-Iodination Pathway: A Likely First Approach

The most plausible and historically consistent route to this compound is the diazotization of 2-amino-5-fluorobenzoic acid, followed by treatment with an iodide salt. This method is a direct application of the Sandmeyer reaction, a cornerstone of aromatic chemistry.

Conceptual Workflow:

Caption: Plausible early synthesis of this compound via a Sandmeyer-type reaction.

This process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

IV. Modern Synthetic Protocols: Refined Methodologies

Contemporary syntheses of this compound still largely rely on the foundational principles of the Sandmeyer reaction, albeit with optimized conditions and reagents. An alternative and also viable modern route involves the oxidation of a corresponding toluene derivative.

A. Protocol 1: Synthesis from 2-Amino-5-fluorobenzoic Acid

This method remains a common and efficient way to prepare this compound.

Experimental Protocol:

-

Diazotization: 2-Amino-5-fluorobenzoic acid is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Iodination: A solution of potassium iodide in water is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and liberation of nitrogen gas.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water, and may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

B. Protocol 2: Oxidation of 4-Fluoro-2-iodotoluene

An alternative synthetic strategy involves the oxidation of the methyl group of 4-Fluoro-2-iodotoluene. This approach is advantageous if the toluene starting material is readily available.

Experimental Protocol:

-

Oxidation: 4-Fluoro-2-iodotoluene is treated with a strong oxidizing agent, such as potassium permanganate or chromic acid, in a suitable solvent (e.g., water, acetic acid, or a mixture thereof).

-

The reaction mixture is typically heated to drive the oxidation to completion.

-

Work-up: After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for permanganate).

-

The reaction mixture is then acidified to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration and purified by recrystallization.

Caption: Modern synthetic routes to this compound.

V. Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56096-89-0 | [1] |

| Molecular Formula | C₇H₄FIO₂ | [1] |

| Molecular Weight | 266.01 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| Melting Point | 143-147 °C | [2] |

| Purity | Typically >97% |

VI. Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups in this compound makes it a highly sought-after building block in several areas of chemical research.

-

Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo and carboxylic acid moieties serve as handles for further molecular elaboration, allowing for the construction of complex and diverse libraries of potential therapeutic agents.[3]

-

Organic Synthesis: It is a versatile precursor for a variety of chemical transformations. The iodine atom is particularly useful for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

-

Hypervalent Iodine Chemistry: this compound can be used to synthesize hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents.[1][2]

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atom can impart desirable properties.[3]

VII. Conclusion

While the precise moment of its discovery may be interwoven with the broader history of halogenated aromatic compounds, this compound has undeniably carved out a significant niche in modern chemistry. Its synthesis, rooted in the classic transformations of the Sandmeyer reaction, has been refined to provide a reliable supply of this crucial building block. For researchers and drug development professionals, this compound represents a powerful tool for molecular design, enabling the creation of novel compounds with tailored properties for a wide range of applications.

References

-

Chembuy. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109535123A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Applications of 4-Fluoro-2-iodobenzoic Acid in Modern Organic Chemistry

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules with desired properties. Among the vast array of building blocks available to the synthetic chemist, halogenated benzoic acids represent a particularly versatile class of reagents. This guide focuses on the multifaceted applications of 4-Fluoro-2-iodobenzoic acid , a trifunctional molecule whose unique arrangement of a carboxylic acid, a fluorine atom, and an iodine atom offers a powerful platform for a diverse range of chemical transformations. The presence of the highly reactive carbon-iodine bond, coupled with the modulating electronic effects of the fluorine substituent, makes this compound an invaluable precursor for the synthesis of bioactive heterocycles, advanced hypervalent iodine reagents, and key intermediates in medicinal chemistry and materials science. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework for the reactivity of this compound but also practical, field-proven insights and detailed experimental protocols.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with a melting point in the range of 143-147 °C. Its molecular structure, featuring three distinct functional groups, is the cornerstone of its synthetic utility.

| Property | Value | Reference |

| CAS Number | 56096-89-0 | |

| Molecular Formula | C₇H₄FIO₂ | |

| Molecular Weight | 266.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 143-147 °C |

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. It also plays a crucial role as an internal nucleophile in cyclization reactions.

-

Iodine Atom: The carbon-iodine bond is the most reactive site for cross-coupling reactions due to its relatively low bond dissociation energy, making it an excellent substrate for palladium- and copper-catalyzed transformations.

-

Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can impart unique physicochemical properties to the final products, such as increased metabolic stability and binding affinity in biological systems.

Core Application: Synthesis of Bicyclic Heterocycles via Sonogashira Coupling

A preeminent application of this compound is in the regioselective synthesis of isocoumarins and phthalides.[1] This is achieved through a palladium- and copper-catalyzed Sonogashira-type reaction with terminal alkynes, followed by an intramolecular cyclization. The fascinating aspect of this transformation is the ability to control the regioselectivity of the cyclization by simply adjusting the reaction temperature.[1]